molecular formula C19H40N2O B1583784 N-Octadecylurea CAS No. 2158-08-9

N-Octadecylurea

Cat. No.: B1583784
CAS No.: 2158-08-9
M. Wt: 312.5 g/mol
InChI Key: GJNDMSSZEBNLPU-UHFFFAOYSA-N
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Description

N-Octadecylurea is an organic compound with the molecular formula C19H40N2O. It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by an octadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecylurea can be synthesized through the reaction of octadecylamine with urea. The reaction typically involves heating octadecylamine and urea in a solvent such as N,N-dimethylformamide at elevated temperatures. For instance, one method involves heating octadecylamine (0.539 g, 2 mmol) with urea (0.24 g, 4 mmol) in dry N,N-dimethylformamide at 150°C for 7 hours under stirring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Octadecylurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding urea derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. This compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substituting Agents: Common substituting agents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized urea derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-Octadecylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Octadecylurea involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, facilitating the formation of emulsions and dispersions. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dioctadecylurea: Similar in structure but with two octadecyl groups attached to the urea molecule.

    N-Octadecylcarbamate: Similar in structure but with a carbamate group instead of a urea group.

Uniqueness

N-Octadecylurea is unique due to its specific surfactant properties and its ability to form stable emulsions and dispersions. Its long hydrophobic chain and urea group provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

octadecylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)22/h2-18H2,1H3,(H3,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNDMSSZEBNLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062221
Record name Octadecylurea
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Molecular Weight

312.5 g/mol
Source PubChem
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CAS No.

2158-08-9
Record name N-Octadecylurea
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Record name Octadecylurea
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Record name N-Octadecylurea
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Record name Urea, N-octadecyl-
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Record name Octadecylurea
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Record name Octadecylurea
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Record name OCTADECYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the phase behavior of Octadecylurea monolayers at the air-water interface?

A1: Octadecylurea monolayers exhibit intriguing phase transitions at the air-water interface. Research shows that these monolayers can transition between two condensed phases: a β phase with a larger limiting area and an α phase with a smaller limiting area [, ]. This transition is influenced by factors like temperature and pressure, and is accompanied by changes in the conformation of the alkyl side chain and the hydrogen bonding within the urea head groups []. Notably, Octadecylurea is the first reported example of a monolayer exhibiting a thermal contraction-type phase transition with increasing temperature at the air/water interface [].

Q2: How does Octadecylurea interact with other molecules in monolayer films?

A2: Studies have investigated the interactions of Octadecylurea with other molecules in mixed monolayer systems. For instance, in mixtures with Hexadecylurea, an azeotropic transformation was observed []. Additionally, when combined with Octadecanoic acid, Octadecylurea exhibits strong condensation effects in 1:1 mixed films, attributed to acid-base equilibrium and the formation of ordered COO⁻ and NH₃⁺ head groups linked by electrostatic forces []. Interestingly, even small amounts of Octadecanoic acid can influence the polymorphism of Octadecylurea monolayers, suppressing the formation of the low-temperature β-phase [].

Q3: How can the spectroscopic properties of Octadecylurea be characterized?

A3: Infrared External Reflection Spectroscopy (IERS) has been successfully employed to study the phase transition of Octadecylurea monolayers at the air-water interface []. Spectral changes in the νas(CH2), νs(CH2), amide I, amide II, and δ(NH2) vibration regions provide insights into the molecular organization and interactions within the monolayer during phase transitions [].

Q4: Are there any applications of Octadecylurea in material science?

A4: Research suggests that Octadecylurea can be used in conjunction with other molecules to modify the properties of materials. For example, a derivative of Octadecylurea, 1-methyl-2,4-bis(N-octadecylurea)benzene (MOB), has been used as a gelator in Polyalphaolefin (PAO) lubricants []. The MOB interacts with chemically modified TiO2 nanoparticles (TTO), improving their dispersibility within the lubricant and enhancing its tribological properties, such as friction reduction and anti-wear performance [].

Q5: Has Octadecylurea been used in the development of Langmuir-Blodgett films?

A5: Yes, Octadecylurea has proven valuable in the construction of Langmuir-Blodgett (LB) films. It has been successfully incorporated into films containing tetracyanoquinodimethane (TCNQ) charge transfer salts []. In these films, Octadecylurea is mixed with semiamphiphilic TCNQ ionic salts to enhance film stability at the water surface [].

Q6: Are there examples of Octadecylurea being used in supramolecular chemistry?

A6: Research highlights the potential of Octadecylurea in supramolecular chemistry, particularly in the development of thermochromic materials []. For instance, a binary mixture of 1-(4-hydroxyphenyl)-3-octadecylurea (PU18) and a fluoran dye (FD) exhibits thermochromic behavior []. The formation of a supramolecular complex between PU18 and the FD leads to a color change, demonstrating potential for rewritable paper applications [].

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